Ethyl 4-(azepane-1-sulfonamido)benzoate
Description
Ethyl 4-(azepane-1-sulfonamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an azepane-1-sulfonamido group. The azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) is linked via a sulfonamide bridge (-SO₂-NH-) to the aromatic ring.
Properties
IUPAC Name |
ethyl 4-(azepan-1-ylsulfonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-15(18)13-7-9-14(10-8-13)16-22(19,20)17-11-5-3-4-6-12-17/h7-10,16H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTUQXVYBHGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing Ethyl 4-(azepane-1-sulfonamido)benzoate are not readily available in the search results.
- Industrial production methods are also not explicitly mentioned.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions typical of sulfonamides and esters:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the azepane ring or other functional groups may be possible.
- Common reagents for these reactions include acids (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).
Scientific Research Applications
Antimicrobial Activity
Research into related sulfonamide compounds indicates that they exhibit substantial antimicrobial properties. Ethyl 4-(azepane-1-sulfonamido)benzoate may similarly demonstrate efficacy against various bacterial strains, as suggested by studies on structurally analogous compounds.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 18 |
These findings imply that this compound could be effective in inhibiting bacterial growth, providing a potential avenue for developing new antimicrobial agents.
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties, with some derivatives reported to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms involving the NF-κB signaling pathway. The unique azepane structure may enhance interactions with specific protein targets involved in cancer progression, suggesting further exploration in this area could yield promising results.
Study on Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, this compound was included among compounds tested for antimicrobial activity against common pathogens. The results indicated that this compound had a comparable inhibition profile to established sulfonamide antibiotics, warranting further investigation into its clinical applications.
Investigation into Anticancer Activity
A recent study focused on the structural motifs of sulfonamide derivatives demonstrated that modifications similar to those found in this compound could enhance anticancer activity. This study highlighted the importance of the azepane ring in optimizing interactions with cancer-related targets, suggesting that this compound could be developed into a novel anticancer agent.
Mechanism of Action
- The specific mechanism by which Ethyl 4-(azepane-1-sulfonamido)benzoate exerts its effects is not explicitly mentioned in the search results.
- given its sulfonamide functionality, it may interfere with enzyme activity or other biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound can be compared to structurally related ethyl 4-substituted benzoates and sulfonamide derivatives. Key differences arise in the substituent groups, which dictate reactivity, solubility, and biological activity.
Comparison with Ethyl 4-Amino Benzoate Derivatives
- Ethyl 4-(dimethylamino)benzoate: This derivative replaces the azepane-sulfonamido group with a dimethylamino (-N(CH₃)₂) substituent. Studies show it exhibits higher reactivity in resin systems due to its smaller size and stronger electron-donating effects, leading to a 15–20% increase in polymerization efficiency compared to bulkier amines .
- Ethyl 4-(phenethylamino)benzoate derivatives (e.g., I-6230, I-6232): These compounds feature phenethylamino groups with pyridazine or methylisoxazole rings.
Comparison with Sulfonamide-Containing Compounds
- Sulfonamides with smaller heterocycles (e.g., piperidine or pyrrolidine sulfonamides): Reduced steric hindrance from five- or six-membered rings may increase metabolic stability but decrease selectivity in enzyme inhibition compared to the seven-membered azepane.
Physical Properties
Biological Activity
Ethyl 4-(azepane-1-sulfonamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features an azepane ring attached to a benzoate moiety, which may contribute to its biological activities. The sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Sulfonamide compounds are well-documented for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial in treating bacterial infections.
- Anticancer Potential : Recent studies have indicated that derivatives of benzoic acid can exhibit anticancer properties through various pathways, including apoptosis induction and inhibition of tumor cell proliferation. The presence of the azepane ring may enhance these effects by improving bioavailability and interaction with cellular targets.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been shown to possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Studies
A study focusing on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could exhibit similar efficacy in inhibiting bacterial growth .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 18 |
Anticancer Activity
Research into piperidine derivatives has shown promising results in anticancer applications. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms involving the NF-κB signaling pathway . The azepane structure may also enhance interactions with specific protein targets involved in cancer progression.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial effects of a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting that further structural optimization could enhance efficacy against resistant strains . -
Case Study on Anticancer Activity :
In vitro studies on piperidine-based compounds revealed their ability to inhibit cell proliferation in breast cancer models. The introduction of an azepane moiety was hypothesized to improve cellular uptake and bioactivity, warranting further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(azepane-1-sulfonamido)benzoate, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves sulfonamide coupling between ethyl 4-aminobenzoate derivatives and azepane-1-sulfonyl chloride. Reaction progress is typically monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization . Intermediate purity is confirmed via melting point analysis and spectroscopic techniques (e.g., FT-IR for functional group verification).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Confirm molecular structure by identifying proton environments (e.g., azepane ring protons, ester carbonyl resonance) and carbon assignments .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using programs like SHELXL for refinement .
- FT-IR : Validate sulfonamide (S=O stretching at ~1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .
Q. How can researchers optimize solvent and catalyst selection for sulfonamide coupling reactions in this compound’s synthesis?
- Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) for improved sulfonamide coupling efficiency. Catalytic bases like triethylamine or DMAP can enhance reactivity. Use DOE (Design of Experiments) to evaluate temperature (e.g., 0–80°C) and stoichiometric ratios (amine:sulfonyl chloride = 1:1 to 1:1.2) .
Advanced Research Questions
Q. How can computational modeling elucidate the binding affinity of this compound with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors. Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the sulfonamide and ester moieties. Validate with in vitro assays (e.g., SPR or ITC for binding kinetics) .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and crystallographic refinement (R-factor analysis) .
- Hypothesis Testing : If computational models fail to align with bioactivity data, re-evaluate force field parameters or consider alternative binding conformers. Cross-validate with mutational studies or competitive binding assays .
Q. How can reaction conditions be tailored to improve yield and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for azepane nitrogen to prevent side reactions during esterification .
- High-throughput screening : Test >50 solvent/base combinations to identify optimal conditions for regioselective sulfonamide formation .
Data Analysis and Reporting
Q. What are best practices for reporting crystallographic data and resolving structural ambiguities?
- Methodological Answer :
- Refinement : Use SHELXL for least-squares refinement and TWINABS for correcting twinned data. Report R1/wR2 values and check for residual electron density peaks near heavy atoms .
- Validation : Cross-reference CCDC deposition codes with the Cambridge Structural Database to identify isomorphic structures .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
